N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-based small molecule characterized by a 4-fluorobenzyl substituent at the 5-position of the thiazole ring and a 4-nitrobenzamide group at the 2-position. This compound is structurally related to several bioactive molecules, particularly those targeting enzymes or receptors involved in inflammation, cancer, and microbial infections.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIKUASIFALPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Attachment of the Nitrobenzamide Moiety: The final step involves coupling the thiazole derivative with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties and reactivity.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The nitrobenzamide moiety can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring and fluorobenzyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Thiazole 5-Position
The 4-fluorobenzyl group distinguishes the target compound from analogs with alternative substituents:
Key Observations :
- Halogen substitution (F vs. Cl) at the benzyl group affects electronic properties and binding interactions. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
Modifications to the Benzamide Moiety
The 4-nitrobenzamide group is critical for activity in several analogs:
Key Observations :
Biological Activity
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight: 261.252 g/mol
- CAS Number: 1263404-74-5
This compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies on related thiazole compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer activity of this compound has been highlighted in recent studies. Thiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies suggest that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways associated with tumorigenesis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by:
- Inhibition of Enzymatic Activity: Many thiazole derivatives inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cellular Signaling: It may influence various signaling pathways involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various strains .
Study 2: Anticancer Potential
In a recent in vitro study assessing the cytotoxic effects of thiazole derivatives on human cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM against breast cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
